molecular formula C12H8N2O4 B14342944 3,5-Dinitro-1,2-dihydroacenaphthylene CAS No. 92278-95-0

3,5-Dinitro-1,2-dihydroacenaphthylene

Katalognummer: B14342944
CAS-Nummer: 92278-95-0
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: YVCYWMVXRONLLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two nitro groups attached to the acenaphthylene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-1,2-dihydroacenaphthylene typically involves nitration reactions. One common method is the nitration of acenaphthene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the acenaphthene molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dinitro-1,2-dihydroacenaphthylene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,8-Dinitro-1,2-dihydroacenaphthylene: Similar structure but with nitro groups at different positions.

    1,2-Dihydroacenaphthylene: Lacks nitro groups, leading to different chemical properties and reactivity.

    Acenaphthene: Parent compound without nitro groups.

Uniqueness

The presence of nitro groups enhances its electrophilic nature, making it suitable for various chemical transformations and applications in research and industry .

Eigenschaften

CAS-Nummer

92278-95-0

Molekularformel

C12H8N2O4

Molekulargewicht

244.20 g/mol

IUPAC-Name

3,5-dinitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-6-11(14(17)18)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2

InChI-Schlüssel

YVCYWMVXRONLLP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.